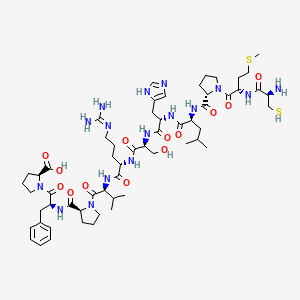
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol”, has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .Molecular Structure Analysis
The molecular structure of “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” consists of an imidazole ring attached to a phenyl ring via a methanol group .Physical And Chemical Properties Analysis
“(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 203.24 and a molecular formula of C11H13N3O .Scientific Research Applications
Synthesis and Conversion into Carbonyl Compounds
(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol derivatives are synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with various reagents. These derivatives are convertible into carbonyl compounds, showing the potential for use in organic synthesis and pharmaceutical research (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Corrosion Inhibition in Acid Medium
Imidazole-based molecules, including derivatives of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol, demonstrate significant efficiency in corrosion inhibition of carbon steel in acidic environments. This application is crucial in industrial settings, offering a protective measure against corrosive damage (Costa et al., 2021).
Pharmaceutical and Medicinal Applications
Derivatives of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol have shown significance in pharmaceutical and medicinal chemistry. Their unique absorption and transmission properties make them viable in drug development, especially in producing compounds with varying industrial and medicinal applications (Ande, 2012).
Synthesis of Chiral and Achiral Imines
The compound can be used in the synthesis of new chiral and achiral imines and bisimines derived from related imidazole compounds. These products have applications in the development of complexation agents for metal ions, which can be utilized in catalysis and material science (Pařík & Chlupatý, 2014).
General Route to Substituted Imidazoles
Improved synthesis methods for di(imidazol-4-yl)methanol and tri(imidazol-4-yl)methanol derivatives have been developed. These methods enhance the yield and provide a more efficient route to produce these compounds, which are valuable in various chemical synthesis processes (Katritzky, Sławiński, Brunner, & Gorun, 1989).
Future Directions
Imidazole derivatives, such as “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol”, have demonstrated significant biological activity, making them an important focus in medicinal chemistry . Future research may continue to explore the synthesis methods and potential applications of these compounds .
properties
IUPAC Name |
(4-aminophenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLMBYIRRCQVAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol | |
CAS RN |
497853-95-9 |
Source


|
| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)





![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)
![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2379711.png)
